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molecular formula C10H17NO2Si B091870 N-((dimethoxy(methyl)silyl)methyl)aniline CAS No. 17890-10-7

N-((dimethoxy(methyl)silyl)methyl)aniline

Cat. No. B091870
M. Wt: 211.33 g/mol
InChI Key: BNQFLOSSLHYGLQ-UHFFFAOYSA-N
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Patent
US07842831B2

Procedure details

In a 500 ml four-neck flask with reflux condenser, precision glass stirrer, thermometer and gas inlet tube, 298 g of dry aniline were heated to 130° C. and admixed with 124 g of (chloromethyl)methyl-dimethoxysilane with stirring within 60 min. When the addition had ended, ammonia was passed through the mixture with uniform temperature with stirring until no further reaction was observed (approx. 60 min). Thereafter, excess aniline was removed under reduced pressure, and the suspension was cooled to 30° C. and then admixed with 150 ml of isohexane. Subsequently, the white precipitate formed was filtered through a suction filter and washed with 2×80 ml of isohexane. Filtrate and wash solutions were combined and freed from the solvent under reduced pressure. The subsequent fractional distillation gave 160 g (95% yield) of (N-phenylaminomethyl)dimethoxy(methyl)silane with a chloride content of <20 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
298 g
Type
reactant
Reaction Step Two
Quantity
124 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[CH2:9][Si:10]([CH3:15])([O:13][CH3:14])[O:11][CH3:12].N.[Cl-]>>[C:2]1([NH:1][CH2:9][Si:10]([O:13][CH3:14])([O:11][CH3:12])[CH3:15])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Two
Name
Quantity
298 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
124 g
Type
reactant
Smiles
ClC[Si](OC)(OC)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
with stirring within 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
In a 500 ml four-neck flask with reflux condenser, precision glass stirrer
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
with stirring until no further reaction
CUSTOM
Type
CUSTOM
Details
(approx. 60 min)
Duration
60 min
CUSTOM
Type
CUSTOM
Details
Thereafter, excess aniline was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Subsequently, the white precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered through a suction
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with 2×80 ml of isohexane
WASH
Type
WASH
Details
Filtrate and wash solutions
DISTILLATION
Type
DISTILLATION
Details
The subsequent fractional distillation

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C1(=CC=CC=C1)NC[Si](C)(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 160 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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